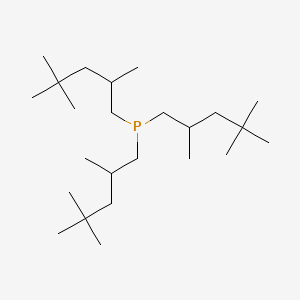

Tris(2,4,4-trimethylpentyl)phosphane

Description

Properties

CAS No. |

10138-88-2 |

|---|---|

Molecular Formula |

C24H51P |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

tris(2,4,4-trimethylpentyl)phosphane |

InChI |

InChI=1S/C24H51P/c1-19(13-22(4,5)6)16-25(17-20(2)14-23(7,8)9)18-21(3)15-24(10,11)12/h19-21H,13-18H2,1-12H3 |

InChI Key |

SVACMNOMPXLISX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)CP(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,4,4-trimethylpentene is deoxygenated with nitrogen and saturated with PH₃ at 20–70°C. Azo initiators such as 2,2'-azobis(2,4-dimethylvaleronitrile) generate free radicals under UV irradiation, cleaving the P–H bond and initiating alkylation. The reaction proceeds via three stages:

- Initiation : Radical formation from the azo compound under UV light.

- Propagation : Sequential addition of olefin monomers to PH₃, forming primary, secondary, and tertiary phosphines.

- Termination : Radical recombination or disproportionation halts chain growth.

Critical parameters include:

Yield Optimization

Yields for analogous trialkylphosphines range from 75–88%. For this compound, steric hindrance from the branched alkyl groups may reduce efficiency. Strategies to mitigate this include:

- Extended reaction times : 6–8 hours for complete conversion.

- Co-solvents : Toluene or hexane improves olefin-phosphine miscibility.

- Post-reaction aging : Additional initiator and UV exposure convert residual primary/secondary phosphines to the tertiary product.

Catalytic Phosphorylation Using Metal Complexes

Alternative routes adapt catalytic methods from arylphosphite syntheses. For example, tris(2,4-di-tert-butylphenyl)phosphite production involves a multi-stage process with amine catalysts, suggesting parallels for alkyphosphane synthesis.

Three-Stage Catalytic Process

- Preliminary Stage : Mixing 2,4,4-trimethylpentanol with 40–100% catalyst (e.g., triethylamine or quaternary ammonium salts).

- First Stage : Reaction with PCl₃ at 55–70°C under atmospheric pressure for 15–40 minutes.

- Second Stage : Heating to >140°C to eliminate HCl and promote P–O to P–C bond rearrangement.

- Third Stage : Vacuum distillation at 186–195°C to isolate the tertiary phosphane.

Catalysts and Stoichiometry

- Catalysts : Amines, phosphines, or heterocyclic nitrogen compounds enhance nucleophilic substitution at phosphorus.

- Stoichiometry : A 1:1.1 molar ratio of alcohol to PCl₃ ensures complete phosphorylation while minimizing side reactions.

Purification and Characterization

Distillation

Crude product is purified via vacuum distillation. For trihexylphosphine, distillation at 140°C (0.9 mmHg) yields >95% purity. This compound, with higher molecular weight, may require temperatures of 180–200°C under 0.1–0.5 mmHg.

Crystallization

Low-temperature crystallization from ethanol or acetone removes residual olefins and phosphine oxides. This step is critical for applications requiring ultra-high purity (e.g., semiconductor catalysis).

Analytical Validation

- ³¹P NMR : A singlet near δ = -20 ppm confirms tertiary phosphane formation, absent peaks for oxidized species (δ = 25–35 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 418 for C₂₇H₅₄P) validate stoichiometry.

Applications and Derivatives

Catalytic Ligands

This compound’s steric bulk and electron-donating capacity make it ideal for:

Derivatives

- Phosphine Oxides : Oxidation with H₂O₂ yields tris(2,4,4-trimethylpentyl)phosphine oxide, a solvent extraction agent.

- Chalcogenides : Reaction with sulfur or selenium produces thiophosphanes or selenophosphanes for materials science.

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris(2,4,4-trimethylpentyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. These reactions often require the presence of a base to facilitate the substitution process.

Coordination: Transition metal salts, such as palladium or platinum salts, are used to form coordination complexes. These reactions are usually carried out in an inert atmosphere to prevent oxidation.

Major Products Formed

Oxidation: The major product is tris(2,4,4-trimethylpentyl)phosphine oxide.

Substitution: The products vary depending on the substituent introduced but generally include substituted phosphines.

Coordination: The major products are metal-phosphine complexes, which are often used as catalysts in various chemical reactions.

Scientific Research Applications

Phosphine, tris(2,4,4-trimethylpentyl)-, has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic synthesis.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of phosphine, tris(2,4,4-trimethylpentyl)-, involves its ability to act as a strong Lewis base. It donates electron pairs to form stable complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between Tris(2,4,4-trimethylpentyl)phosphane and analogous organophosphorus compounds:

Key Observations:

- Steric Effects : this compound’s alkyl substituents provide steric bulk comparable to Trimesitylphosphine’s aryl groups but with greater flexibility.

- Solubility: Alkyl substituents enhance nonpolar solvent compatibility, whereas aryl phosphines (e.g., Trimesitylphosphine) exhibit rigidity and lower solubility in hydrocarbons .

- Regulatory Status: Phosphinothioic acid derivatives with 2,4,4-TMP groups are regulated under §721.6045, suggesting similar scrutiny for the target compound .

Functional and Application Comparisons

- Catalysis :

- Industrial Use :

Q & A

What synthetic methodologies are recommended for Tris(2,4,4-trimethylpentyl)phosphane, and how is purity validated?

Basic Research Question

Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting trisodium phosphide with 2,4,4-trimethylpentyl halides under inert conditions (e.g., Schlenk line) yields the target compound. Post-synthesis, purity is validated via gas chromatography (GC) coupled with ³¹P NMR spectroscopy to confirm absence of oxidized byproducts (e.g., phosphine oxides). Quantitative analysis of trace impurities can employ mass spectrometry (MS) with electron ionization modes. Reference standards for comparison are critical, as highlighted in organophosphorus compound characterization workflows .

How does the steric profile of this compound affect its ligand properties in catalysis?

Basic Research Question

The bulky 2,4,4-trimethylpentyl groups create a high steric hindrance, reducing coordination flexibility but enhancing selectivity in metal-catalyzed reactions. Tolman cone angle calculations and X-ray crystallography of metal complexes (e.g., Pd or Ni) quantify steric effects. Comparative studies with less hindered phosphines (e.g., triphenylphosphine) reveal differences in catalytic activity, such as suppressed β-hydride elimination in cross-coupling reactions. This aligns with principles of Hard and Soft Acid-Base (HSAB) theory , where steric bulk influences ligand-metal bond strength and reaction pathways .

What advanced strategies prevent oxidative degradation of this compound during storage?

Advanced Research Question

Oxidation is mitigated by storing the compound under argon or nitrogen atmospheres in amber glassware to limit light exposure. Adding stabilizing agents like hydroquinone or BHT (butylated hydroxytoluene) at 0.1–1 wt% inhibits radical-mediated degradation. Degradation kinetics are monitored via accelerated aging studies (e.g., 40°C/75% RH) with periodic ³¹P NMR analysis to track phosphine oxide formation. Electron paramagnetic resonance (EPR) can identify transient radical intermediates, informing storage protocol optimizations .

How can computational modeling predict the reactivity of this compound in photoredox catalysis?

Advanced Research Question

Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and electron-transfer efficiency. Parameters like Mulliken charges on the phosphorus atom and natural bond orbital (NBO) analysis quantify donor-acceptor interactions. For example, comparing computed activation energies for C–N coupling reactions with experimental turnover frequencies validates model accuracy. Databases like PubChem and NIST Chemistry WebBook provide reference spectral data for benchmarking computational results .

What methodologies evaluate the environmental persistence of this compound in aquatic systems?

Advanced Research Question

OECD 301 biodegradation tests (e.g., closed bottle or manometric respirometry) measure biological degradation rates under aerobic conditions. Hydrolysis studies at varying pH (3–9) and temperatures identify cleavage products via LC-MS/MS . For ecotoxicity, Daphnia magna acute toxicity assays (OECD 202) and QSAR models predict bioaccumulation potential. Data cross-referenced with EPA risk evaluation frameworks (e.g., TSCA Section 6 ) inform regulatory hazard classifications .

How is this compound utilized in ionic liquid design for gas separation?

Advanced Research Question

As a phosphonium cation precursor (e.g., trihexyltetradecylphosphonium), it forms ionic liquids (ILs) with anions like bis(trifluoromethylsulfonyl)imide for CO₂/N₂ selectivity. Gas solubility measurements using Sievers apparatus or gravimetric microbalances quantify IL performance. Molecular dynamics simulations correlate alkyl chain length with free volume and gas diffusivity. Comparative studies with imidazolium-based ILs highlight trade-offs between stability and selectivity .

What analytical challenges arise in characterizing this compound degradation in polymer matrices?

Advanced Research Question

Degradation in polymers (e.g., polyolefins) requires pyrolysis-GC/MS to identify volatile phosphine oxides and phosphinic acids. Solid-state ³¹P NMR detects non-volatile degradation products, while X-ray photoelectron spectroscopy (XPS) maps phosphorus oxidation states on polymer surfaces. Method validation against accelerated UV weathering tests (ASTM G154) ensures reproducibility. Cross-referencing with flame retardant degradation pathways (e.g., triphenyl phosphate) provides mechanistic insights .

How does this compound compare to Cyanex derivatives in solvent extraction of rare-earth elements?

Advanced Research Question

Competitive extraction studies using lanthanide nitrates in biphasic systems (e.g., kerosene/H₂O) measure distribution coefficients (D) via ICP-OES . The tris(2,4,4-trimethylpentyl) structure enhances metal selectivity over Cyanex 301 (bis-analogue) due to higher electron-donating capacity, validated by slope analysis and Job’s method . EXAFS spectroscopy clarifies coordination geometries, while DFT models ligand-metal binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.